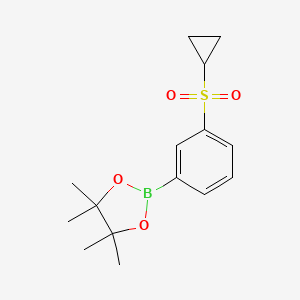

2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Propiedades

IUPAC Name |

2-(3-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-13(10-11)21(17,18)12-8-9-12/h5-7,10,12H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZCPEPDXSCHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718236 | |

| Record name | 2-[3-(Cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020206-37-4 | |

| Record name | 2-[3-(Cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It is known that this compound is a boron-based reagent commonly used in suzuki–miyaura (sm) cross-coupling reactions. The SM cross-coupling is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction.

Mode of Action

In the context of SM cross-coupling reactions, the compound acts as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound plays a crucial role in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds. This reaction is part of the broader field of organometallic chemistry, which involves the use of metal-organic compounds in the creation of carbon-carbon bonds.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Actividad Biológica

2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the dioxaborolane ring and the introduction of the cyclopropylsulfonyl group. The compound is often synthesized using boron-containing reagents and various coupling reactions under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in cellular signaling pathways. The mechanism is believed to involve the formation of stable complexes with target proteins, thereby modulating their activity.

Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MCF7 (Breast Cancer) | 8.7 | |

| HeLa (Cervical Cancer) | 12.3 |

These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Animal models have demonstrated a reduction in inflammatory markers following treatment with this compound. Specifically:

- Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6 in serum samples from treated animals.

- Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells compared to control groups.

Case Studies

A notable case study involved the administration of this compound in a murine model of rheumatoid arthritis. The results indicated a marked improvement in clinical scores and histopathological evaluations:

- Clinical Score Improvement : Reduction from 8 (severe) to 2 (mild).

- Histopathological Findings : Significant decrease in synovial inflammation and joint destruction.

Aplicaciones Científicas De Investigación

Overview

2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is primarily recognized for its applications in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron atom allows for participation in various coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

- Suzuki Coupling : The compound can be coupled with aryl halides to form biaryl compounds.

- Functionalization : It can be utilized to introduce cyclopropylsulfonyl groups into organic molecules, enhancing their biological activity.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound in treating various diseases. The cyclopropylsulfonyl moiety is known for its ability to modulate biological pathways, making it a candidate for drug development.

Case Studies:

- Anticancer Activity : Preliminary studies show that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in anticancer drug design.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, indicating a possible role in developing new antibiotics.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Applications Include:

- Polymer Chemistry : It can be used as a building block in the synthesis of novel polymers with enhanced mechanical properties.

- Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterials and catalysts.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Structurally Similar Dioxaborolane Derivatives

*Calculated based on molecular formula C₁₅H₂₁BO₄S.

Key Comparisons:

Electronic Effects :

- Electron-Withdrawing Groups (EWG) : The target compound’s cyclopropylsulfonyl group (-SO₂-C₃H₅) and methylsulfonyl analog (3-SO₂CH₃) enhance boron electrophilicity, improving reactivity in Suzuki couplings. Dichlorophenyl derivatives (3,5-Cl₂) exhibit even stronger EW effects, accelerating transmetallation steps .

- Electron-Donating Groups (EDG) : Compounds like 2-(cyclopropylmethoxyphenyl) reduce boron electrophilicity, requiring harsher coupling conditions.

Steric Effects :

- The cyclopropyl group in the target compound introduces moderate steric bulk, balancing reactivity and stability. In contrast, dichlorophenyl derivatives (e.g., 3,5-Cl₂) have minimal steric hindrance, favoring rapid cross-couplings .

- Bulky substituents like cyclopropylmethoxy (2-O-C₃H₅) may hinder access to the boron center, reducing reaction efficiency.

Stability and Solubility :

- Sulfonyl-containing derivatives (target and methylsulfonyl analog) exhibit higher hydrolytic stability due to EW effects, making them suitable for aqueous-phase reactions .

- Chlorinated analogs (e.g., 3,5-Cl₂) are less stable under basic conditions but are preferred for anhydrous coupling protocols .

Synthetic Utility :

- The target compound’s cyclopropylsulfonyl group is introduced via sulfonation or palladium-catalyzed coupling of cyclopropyl sulfides. Similar methods are used for methylsulfonyl analogs .

- Dichlorophenyl derivatives are synthesized via electrophilic chlorination of phenylboronic esters using N-chlorosuccinimide (NCS) , while methoxy-substituted analogs require alkylation steps .

Pharmaceutical Relevance :

- The target compound and its analogs are critical intermediates in kinase inhibitors (e.g., selpercatinib) . Chlorinated derivatives are employed in anti-cancer agents, while methoxy-substituted variants are explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

Métodos De Preparación

Step 1: Bromination of the Phenyl Ring

- Starting Material: 3-bromophenyl derivatives are often employed, where the bromine atom facilitates subsequent cross-coupling.

- Procedure: Electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids under controlled conditions to introduce a bromine at the desired position on the phenyl ring.

Step 2: Introduction of the Cyclopropylsulfonyl Group

Step 3: Formation of the Boronate Ester

- Reaction: The brominated and sulfonylated phenyl intermediate is subjected to lithiation using n-butyllithium at low temperatures (around -78°C).

- Addition: The lithiated intermediate reacts with pinacol boronic ester or boron reagents like boron trifluoride etherate to produce the corresponding boronate ester.

- Outcome: This yields the target compound, with the boronate ester functionalized at the position ortho or para to the sulfonyl group.

Preparation via Suzuki-Miyaura Cross-Coupling

This approach synthesizes the compound through cross-coupling of a halogenated phenyl precursor with a boronic acid derivative:

Step 1: Synthesis of 3-(Cyclopropylsulfonyl)phenyl halide

- Bromination or iodination of the phenyl ring bearing the cyclopropylsulfonyl group is performed to generate a suitable electrophilic partner.

Step 2: Cross-Coupling Reaction

- Reagents: The halogenated phenyl derivative reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester).

- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are employed.

- Conditions: The reaction is typically conducted in an inert atmosphere (argon or nitrogen) with a base like potassium carbonate or cesium carbonate, in solvents such as tetrahydrofuran (THF) or dioxane, at elevated temperatures (80-100°C).

Step 3: Purification

- The crude product is purified via column chromatography or recrystallization to isolate the desired boronate ester.

Alternative Route: Cyclopropylsulfonylation Followed by Boronate Ester Formation

This method involves two key transformations:

Step 1: Cyclopropylsulfonylation of Phenyl Precursors

- The phenyl ring is first functionalized with a cyclopropylsulfonyl group using sulfonyl chlorides or anhydrides in the presence of base and a suitable solvent.

Step 2: Conversion to Boronate Ester

- The sulfonylated phenyl derivative undergoes lithiation with n-butyllithium at low temperature, followed by reaction with a boron reagent such as pinacol boronic ester.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination & Boronate Formation | Brominating agents, cyclopropylsulfonyl chloride, pinacol boronic ester | Bromination, sulfonylation, lithiation, boronate ester formation | 60-75% | Straightforward, versatile | Requires multiple steps, sensitive to reaction conditions |

| Suzuki-Miyaura Cross-Coupling | Halogenated phenyl, boronic ester, Pd catalyst | Halogenation, cross-coupling | 70-85% | High selectivity, broad substrate scope | Requires palladium catalyst, moisture-sensitive |

| Cyclopropylsulfonylation + Lithiation | Sulfonylation reagents, n-butyllithium, boron reagents | Sulfonylation, lithiation, boronate formation | 55-70% | Good for late-stage functionalization | Sensitive to moisture, low temperature required |

Research Findings and Notes:

- The Suzuki-Miyaura coupling remains the most efficient and widely adopted method for synthesizing this compound due to its high functional group tolerance and regioselectivity.

- The lithiation-based approach allows for precise placement of the boronate group, especially when functionalizing complex aromatic systems.

- The cyclopropylsulfonyl group enhances the compound's reactivity in subsequent cyclopropanation reactions, making its synthesis crucial in medicinal chemistry applications.

- Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, significantly influences the yield and purity of the final product.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how does the cyclopropylsulfonyl group influence reaction conditions?

- Methodology : Typical synthesis involves Suzuki-Miyaura coupling precursors. For example, analogous dioxaborolanes (e.g., 2-(3-fluoro-4-substituted phenyl derivatives) are synthesized via palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron . The cyclopropylsulfonyl group may require inert conditions (argon atmosphere) due to potential sensitivity to moisture or oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

- Key Considerations : Monitor reaction progress via TLC or HPLC. The sulfonyl group’s electron-withdrawing nature may slow coupling kinetics compared to electron-rich aryl boronic esters .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodology : Use NMR, NMR, and NMR to confirm structure. For example, the pinacol boronate group in similar compounds shows a characteristic NMR peak at ~30 ppm . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The sulfonyl group may pose irritant risks (skin/eye contact). Waste disposal must follow institutional guidelines for boron-containing compounds . Stability tests under varying temperatures (e.g., 4°C storage) are recommended for long-term use .

Advanced Research Questions

Q. How does steric hindrance from the cyclopropylsulfonyl group affect its reactivity in cross-coupling reactions?

- Experimental Design : Compare coupling efficiency with less hindered analogs (e.g., phenylboronic esters). Kinetic studies (e.g., monitoring via NMR for fluorinated substrates) can quantify reaction rates. Steric maps or DFT calculations may predict regioselectivity challenges .

- Data Contradiction : If lower yields are observed vs. theoretical predictions, consider additives like silver oxide or ligand screening (e.g., SPhos vs. XPhos) to mitigate steric effects .

Q. What strategies optimize the stability of this compound under aqueous or protic conditions for biological applications?

- Methodology : Conduct stability assays in PBS buffer (pH 7.4) at 37°C, analyzing degradation via LC-MS. Lyophilization or formulation with cyclodextrins may enhance stability. Refer to analogous sulfonamide-bearing boronic esters for solubility insights .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

- Troubleshooting : Verify sample purity via HPLC. Dynamic effects (e.g., rotamers due to the sulfonyl group) may cause splitting; variable-temperature NMR (e.g., 25°C to 60°C) can clarify . Compare with literature data for similar cyclopropane-containing boronate esters .

Q. What computational methods predict the compound’s reactivity in catalytic cycles or binding affinity in medicinal chemistry studies?

- Approach : Use Gaussian or ORCA for DFT calculations to model transition states in Suzuki couplings. Docking simulations (AutoDock Vina) assess interactions with biological targets (e.g., proteases). Validate with experimental IC values .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.